molecular formula C17H14Cl2N2O4S B3536690 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B3536690
M. Wt: 413.3 g/mol
InChI Key: YBERZCWITKZEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thioamide class of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects in various cell types and animal models. For example, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis in cancer cells, to inhibit the replication of viruses, and to improve cognitive function in animal models of neurodegenerative diseases. In addition, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. In addition, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is relatively easy to synthesize and is commercially available. However, one limitation of using 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is that it can be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research on 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of novel analogs of 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid with improved activity and/or reduced toxicity. Another area of interest is the study of the effects of 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid on different cell types and in different animal models. Finally, the potential clinical applications of 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in the treatment of cancer, infectious diseases, and neurodegenerative diseases should be further explored.

Scientific Research Applications

4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience research. In cancer research, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell proliferation. In infectious disease research, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus. In neuroscience research, 4-chloro-3-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-chloro-3-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c1-2-25-14-6-4-9(7-12(14)19)15(22)21-17(26)20-13-8-10(16(23)24)3-5-11(13)18/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBERZCWITKZEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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